(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-20-14-8-7-12(18)11-15(14)23-17(20)19-16(21)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDSBGOHSDVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one: This intermediate can be synthesized by reacting 2-amino-5-bromobenzenethiol with phosgene (COCl2) in toluene at room temperature.
Condensation Reaction: The intermediate 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one is then reacted with 3-phenoxypropanoic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzo[d]thiazole derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with microbial enzymes, making it a candidate for developing new antibiotics.
Anticancer Properties
Studies have shown that benzothiazole derivatives possess anticancer activity by inhibiting specific cancer cell lines. The compound could potentially disrupt cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Compounds containing thiazole and phenoxy groups have been investigated for their anti-inflammatory effects, which may be useful in treating conditions like arthritis or other inflammatory diseases.
Material Science Applications
The unique chemical properties of this compound also make it suitable for applications in material science:
Polymer Chemistry
This compound can serve as a building block for synthesizing advanced materials, including polymers that exhibit specific thermal or mechanical properties due to the incorporation of the thiazole moiety.
Dyes and Pigments
Due to its vibrant color characteristics, it may be explored as a dye or pigment in various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzothiazole derivatives:
- A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited bacterial growth, suggesting potential for antibiotic development.
- Research in Bioorganic & Medicinal Chemistry Letters explored the anticancer effects of benzothiazole derivatives, showing promising results against multiple cancer cell lines.
Future Research Directions
Future studies should focus on:
- Elucidating the detailed mechanisms of action through in vitro and in vivo studies.
- Exploring structure-activity relationships (SAR) to optimize biological efficacy while minimizing toxicity.
- Investigating potential synergistic effects with existing therapeutics to enhance treatment outcomes.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues are compared below based on substituents, molecular weight, and spectral
Physicochemical and Reactivity Comparisons
- Electron-Withdrawing Groups (EWGs): The 6-bromo substituent in the target compound enhances electrophilicity compared to 6-CF₃ () or 6-F (). This may increase susceptibility to nucleophilic substitution reactions .
- Solubility: The phenoxypropanamide chain in the target compound likely improves solubility in polar solvents compared to purely aromatic derivatives (e.g., 7a in ).
- Thermal Stability: Methyl and ethyl substituents at position 3 () generally stabilize the ylidene moiety, whereas bulkier groups (e.g., dodecyl in 5p) may reduce crystallinity .
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, featuring a thiazole ring and a phenoxy group, suggests various mechanisms of action that could be explored in therapeutic contexts.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 365.24 g/mol. The compound's structure can be represented as follows:
Key Features:
- Thiazole Ring: Known for its diverse biological activities.
- Phenoxy Group: Often associated with enhanced lipophilicity and biological interactions.
- Bromine Substitution: May influence the compound’s reactivity and biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: Interaction with cellular receptors could influence signaling pathways related to cell growth and apoptosis.
- DNA Interaction: Potential intercalation into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. The presence of the thiazole moiety enhances these effects, suggesting that this compound may also possess similar activity.
Anticancer Potential
Benzothiazole derivatives are often investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is common among benzothiazole derivatives. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial effects of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures showed significant inhibition zones, suggesting potential use in developing new antibiotics.
-
Anticancer Activity Assessment:
- Research on related benzothiazole compounds demonstrated their ability to induce apoptosis in human cancer cell lines through caspase activation and mitochondrial dysfunction. Future studies could explore the specific pathways influenced by this compound.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide?
Synthesis typically involves refluxing intermediates in solvents like ethanol or THF with catalysts (e.g., sodium acetate) to form the thiazole core. For example, analogous compounds are synthesized via condensation reactions between substituted amines and carbonyl derivatives under controlled conditions . Purification often includes recrystallization from ethanol or diethyl ether, with yields optimized by adjusting reaction time and catalyst loading .
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., imine proton signals at δ 8.5–9.5 ppm and aromatic protons in the benzo[d]thiazole ring) .
- Mass spectrometry (Q-TOF-MS) to confirm molecular weight and fragmentation patterns .
- Elemental analysis to validate empirical formulas, with ≤0.4% deviation between calculated and observed values .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography using silica gel and ethyl acetate/hexane gradients for intermediates .
- Recrystallization from ethanol or diethyl ether to remove unreacted starting materials .
- Catalytic hydrogenation (e.g., 10% Pd/C at 35 psi) for deprotection or reduction steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imine formation, while ethanol reduces side reactions .
- Catalyst tuning : Sodium acetate improves cyclization efficiency in thiazole synthesis, as seen in analogous compounds .
- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks . Reported yields range from 27% (unoptimized) to 75% (optimized) for related structures .
Q. What computational methods are used to predict electronic properties and reactivity?
- DFT calculations (e.g., B3LYP/6-31G* basis set) to map HOMO-LUMO gaps, charge distribution, and stability of the (E)-configuration .
- NBO analysis to evaluate hyperconjugative interactions influencing the imine bond’s rigidity .
- Molecular docking to simulate interactions with biological targets (e.g., enzymes or metal ions) .
Q. How can impurities be quantified during synthesis?
Q. What experimental designs are recommended for evaluating biological activity?
- Antimicrobial assays : Disk diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HeLa) with IC50 determination .
- Metal ion sensing : UV-vis titration (e.g., bathochromic shifts for Cu²⁺ detection) and Job plot analysis to determine binding stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
